molecular formula C18H14Cl2N2O3S B392100 (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B392100
M. Wt: 409.3g/mol
InChI Key: YBNKVKLQRCYOTA-FRKPEAEDSA-N
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Description

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of dichloro and methoxy substituents on the benzylidene moiety further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-imino-thiazolidin-4-one with an appropriate benzylidene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base, such as triethylamine, under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Amino or thiol-substituted thiazolidinone derivatives

Scientific Research Applications

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichloro-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one
  • 5-(2,6-Dichloro-benzylidene)-2-thioxo-thiazolidin-4-one
  • 5-(2,4-Dichloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one

Uniqueness

(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both dichloro and methoxy substituents on the benzylidene moiety, which enhances its chemical reactivity and potential biological activities. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3g/mol

IUPAC Name

(5E)-2-amino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-6-10(7-16-17(23)22-18(21)26-16)2-5-14(15)25-9-11-3-4-12(19)8-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23)/b16-7+

InChI Key

YBNKVKLQRCYOTA-FRKPEAEDSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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